Protopanaxadiol

Descripción general

Descripción

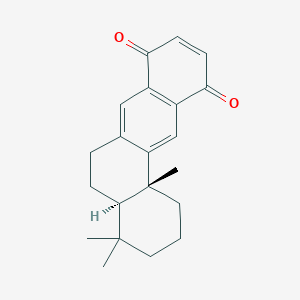

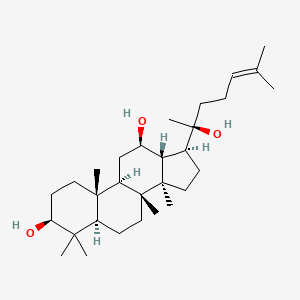

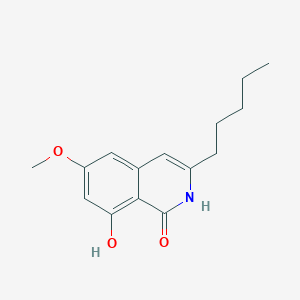

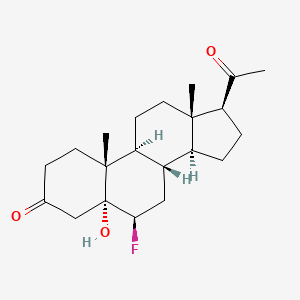

Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides. It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and in notoginseng (Panax pseudoginseng) . The health effects of protopanaxadiol inside the human body are still unclear .

Synthesis Analysis

The protopanaxadiol was obtained from Sigma-Aldrich Co. Yeasts (1 g) were extracted by sonication with 15 ml of 20% KOH containing 50% ethanol for 10 min . Transcriptome analysis revealed high expression of saponin biosynthetic genes may account for highly accumulated saponins in 3-year-old Panax notoginseng roots .Molecular Structure Analysis

Protopanaxadiol has a molecular formula of C30H52O3 .Chemical Reactions Analysis

The transformation reactions involved in the production of Protopanaxadiol include deglycosylation, epimerization, and dehydration .Physical And Chemical Properties Analysis

Protopanaxadiol has a molecular weight of 460.73 .Aplicaciones Científicas De Investigación

Proteasome Research

(20S)-Protopanaxadiol has been studied in the context of proteasome research. The 20S proteasome is a barrel-shaped complex that degrades substrates with unstructured stretches, independent of ubiquitin signals . This compound could potentially influence the substrate recognition and processing by the 20S proteasome, providing insights into ubiquitin-independent protein degradation pathways .

Proteostasis

The role of (20S)-Protopanaxadiol in maintaining cellular homeostasis, particularly through the 20S proteasome, is significant. It may affect the degradation of intrinsically disordered proteins (IDPs), which is crucial for cellular health and function . Understanding its impact on proteostasis could lead to advancements in treating diseases related to protein misfolding and aggregation .

Oxidative Stress Response

Research suggests that (20S)-Protopanaxadiol could play a role in the oxidative stress response. The 20S proteasome activity is preserved during oxidative stress, and this compound might influence how cells manage oxidative damage and maintain protein quality control under such conditions .

Neuronal Communication

The applications of (20S)-Protopanaxadiol in neuronal communication are being explored. It could be involved in the production of peptides at the neuronal membrane, which are essential for neurotransmission and synaptic plasticity .

Post-Translational Processing

(20S)-Protopanaxadiol may have implications in post-translational processing. The 20S proteasome is known to be involved in the regulation of proteins after translation, and this compound could affect these processes, potentially impacting protein function and lifespan .

Intrinsically Disordered Protein Regulation

The regulation of intrinsically disordered proteins (IDPs) is another area where (20S)-Protopanaxadiol could have applications. IDPs play a role in various cellular processes, and their degradation by the 20S proteasome is an area of interest that this compound might influence .

Extracellular Proteasomes

There is also interest in the role of (20S)-Protopanaxadiol in extracellular proteasomes. These proteasomes function outside the cell and are involved in intercellular signaling and immune responses .

Peptidome and Proteome Analysis

Finally, (20S)-Protopanaxadiol could be used in the analysis of the peptidome and proteome. By affecting the proteolytic mechanism of the 20S proteasome, it may alter the peptide products generated, which is crucial for understanding the complex dynamics of the proteome .

Safety And Hazards

Protopanaxadiol should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The yields of protopanaxadiol from the engineered peroxisome strains were ca 78% higher than those of the parent strain, which strongly supports the rationale for harnessing the storage capacity of the peroxisome membrane to accommodate the biosynthesized compounds . High-yield production of protopanaxadiol from sugarcane molasses by metabolically engineered Saccharomyces cerevisiae has been reported .

Propiedades

IUPAC Name |

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-HKUCOEKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(20S)-Protopanaxadiol | |

CAS RN |

30636-90-9 | |

| Record name | (20S)-Protopanaxadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30636-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Epiprotopanaxadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030636909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-EPIPROTOPANAXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR8AEF5T1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is protopanaxadiol and where is it found?

A1: Protopanaxadiol is a ginsenoside aglycone, meaning it is a non-sugar component of ginsenosides found in ginseng (Panax ginseng). [] It acts as a precursor for various ginsenosides. []

Q2: What is the chemical structure of protopanaxadiol?

A2: Protopanaxadiol is a tetracyclic triterpenoid. While its molecular formula and weight are not explicitly stated in the provided research, its structure can be described as a dammarane-type triterpene with hydroxyl groups at positions C-3, C-12, and C-20. [, ] Importantly, the C-20 position can exist as two epimers, 20(S)-protopanaxadiol and 20(R)-protopanaxadiol. [, ]

Q3: How is protopanaxadiol synthesized in ginseng?

A3: In ginseng, protopanaxadiol is produced from dammarenediol-II in a reaction catalyzed by the cytochrome P450 enzyme, CYP716A47. [] This enzyme specifically hydroxylates dammarenediol-II at the C-12 position to yield protopanaxadiol. []

Q4: Can protopanaxadiol production be enhanced in systems other than ginseng plants?

A4: Yes, researchers have successfully engineered Saccharomyces cerevisiae (yeast) to produce protopanaxadiol. [] This involved introducing genes encoding for dammarenediol-II synthase, cytochrome P450-type protopanaxadiol synthase (PPDS), and NADPH-cytochrome P450 reductase. [] Further optimization involved modifying PPDS via transmembrane domain truncation and creating self-sufficient PPDS-ATR1 fusion constructs, significantly enhancing protopanaxadiol yield. []

Q5: What are the pharmacological activities of protopanaxadiol?

A5: Protopanaxadiol exhibits a diverse range of pharmacological activities:

- Anti-inflammatory activity: Protopanaxadiol and its C20 epimers can inhibit the release of inflammatory mediators like nitric oxide, prostaglandin E2, and TNF-α. [, ]

- Anticancer activity: Studies show that 20(S)-protopanaxadiol can inhibit the proliferation and invasion of cancer cells. [, ] It achieves this by downregulating matrix metalloproteinase-2, an enzyme crucial for tumor invasion. []

- Antidepressant activity: Research indicates that protopanaxadiol saponins, particularly those from the caudexes and leaves of Panax notoginseng, display antidepressant-like effects in animal models. []

Q6: What is known about the mechanism of action of protopanaxadiol in cancer cells?

A7: 20(S)-Protopanaxadiol has been shown to induce programmed cell death in glioma cells, utilizing both caspase-dependent and -independent pathways. [] This effect is associated with increased superoxide anion levels and reduced levels of phosphorylated Akt in U87MG cells. [] Moreover, it induces autophagy in both SF188 and U87MG glioma cells. []

Q7: Does protopanaxadiol interact with any specific receptors or enzymes?

A8: Research indicates that protopanaxadiol and its analog, protopanaxatriol, can bind to the glucocorticoid receptor (GR), potentially acting as selective GR agonists. [] This binding triggers GR nuclear translocation and inhibits nuclear factor-kappa beta activity. [] Another study revealed that 20(S)-protopanaxadiol can activate the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. [] This activation is rapid, reversible, and relies on cAMP, suggesting a direct binding mechanism. []

Q8: How is protopanaxadiol metabolized in the body?

A9: Following oral administration, protopanaxadiol-type ginsenosides, including protopanaxadiol itself, undergo extensive metabolism by intestinal bacteria. [, , ] This metabolism involves deglycosylation and oxygenation reactions, leading to the formation of metabolites like ginsenoside Rh2 and compound K. [, ] These metabolites are then absorbed into the bloodstream and can be detected in urine. [] For instance, after oral administration of ginsenoside Rg3, the primary metabolite found is ginsenoside Rh2, formed through the deglycosylation of Rg3. []

Q9: What are the challenges associated with protopanaxadiol formulation and delivery?

A10: Protopanaxadiol, like many other triterpenoids, exhibits poor water solubility, posing challenges for its formulation and oral bioavailability. [, ] To overcome this, various strategies are being explored:

- Self-microemulsifying drug delivery systems (SMEDDS): These systems significantly enhance the dissolution and oral bioavailability of 20(S)-protopanaxadiol. [] SMEDDS formulations demonstrated improved stability under various conditions, including high temperature, humidity, and light exposure. []

- Pharmacosomes: These are colloidal dispersions of drugs covalently linked to lipids, and they have shown promise in enhancing the entrapment efficiency and stability of 20(S)-protopanaxadiol. []

Q10: How is protopanaxadiol quantified and analyzed?

A10: Several analytical techniques are employed for the characterization and quantification of protopanaxadiol and its metabolites:

- High-performance liquid chromatography (HPLC): This versatile technique, often coupled with mass spectrometry (LC-MS), is widely used to identify and quantify protopanaxadiol and its metabolites in various matrices, including plant extracts, biological fluids, and formulations. [, , , ]

- Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS): This technique is particularly useful for identifying and characterizing protopanaxadiol metabolites in biological samples, providing information about their molecular weight and fragmentation patterns. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique is essential for determining the structure of protopanaxadiol and its derivatives. [, ] Various 2D-NMR techniques, such as DEPT, COSY, HMQC, HMBC, and NOESY, are used to assign the 1H and 13C signals and fully elucidate the structures of protopanaxadiol epimers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)

![(E)-N-[(1S,2'R,3R,3'S,5S,7R)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodec-2-enamide](/img/structure/B1247578.png)